Home > Products > Screening Compounds P70058 > AB-CHMINACA metabolite M5A
AB-CHMINACA metabolite M5A - 2207957-90-0

AB-CHMINACA metabolite M5A

Catalog Number: EVT-8188868
CAS Number: 2207957-90-0
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AB-CHMINACA metabolite M5A is a significant compound derived from the synthetic cannabinoid AB-CHMINACA, which is known for its psychoactive properties. This metabolite has garnered attention in scientific research due to its structural characteristics and potential effects on the human body. Understanding the compound's source, classification, and implications is crucial for both pharmacological studies and regulatory considerations.

Source

AB-CHMINACA was first synthesized in 2014 and has been identified as part of a group of synthetic cannabinoids designed to mimic the effects of natural cannabinoids found in cannabis. The metabolite M5A arises from the metabolic breakdown of AB-CHMINACA within biological systems, particularly in humans and animals, leading to various pharmacological effects.

Classification

AB-CHMINACA metabolite M5A is classified under synthetic cannabinoids, which are a diverse class of substances that act on cannabinoid receptors in the body. These compounds are often designed to evade legal restrictions on traditional cannabis products and can vary significantly in potency and effects.

Synthesis Analysis

Methods

The synthesis of AB-CHMINACA involves several chemical reactions that create the final product from simpler organic compounds. The primary method includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as indole derivatives and acylating agents.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclization processes that form the core structure of AB-CHMINACA.
  3. Purification: After synthesis, chromatographic techniques are often employed to purify the compound, ensuring the removal of by-products and unreacted materials.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and identity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of AB-CHMINACA metabolite M5A can be described by its specific arrangement of atoms, which includes:

  • Molecular Formula: C22H30N2O3
  • Functional Groups: The presence of amide groups and a cyclohexyl ring contributes to its binding affinity at cannabinoid receptors.

Data

The three-dimensional conformation of M5A plays a crucial role in its interaction with cannabinoid receptors. Computational modeling studies can provide insights into how modifications in structure influence receptor binding and activity.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving AB-CHMINACA metabolite M5A include:

  1. Metabolic Degradation: In vivo studies show that M5A undergoes further metabolism leading to various hydroxylated metabolites.
  2. Receptor Interaction: M5A exhibits high affinity for cannabinoid receptors CB1 and CB2, leading to activation or inhibition of downstream signaling pathways.

Technical Details

The kinetics of these reactions can be studied using enzyme assays that simulate metabolic processes in human liver microsomes or other relevant biological systems.

Mechanism of Action

Process

AB-CHMINACA metabolite M5A primarily exerts its effects through agonistic action at cannabinoid receptors. The mechanism involves:

  1. Binding: M5A binds to the CB1 receptor in the central nervous system, mimicking the action of endogenous cannabinoids.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release, affecting mood, perception, and pain sensation.

Data

Research indicates that M5A may have a higher potency compared to natural cannabinoids like tetrahydrocannabinol, which raises concerns about its potential for abuse and toxicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of amides, including hydrolysis under acidic or basic conditions.

Relevant data from physicochemical analyses can aid in understanding how environmental factors influence stability and bioavailability.

Applications

Scientific Uses

AB-CHMINACA metabolite M5A is primarily used in research settings to investigate its pharmacological properties and potential therapeutic applications. Studies focus on:

  • Cannabinoid Research: Understanding its effects on cannabinoid receptors contributes to broader research on pain management and neuroprotection.
  • Toxicology Studies: Evaluating the safety profile and potential health risks associated with synthetic cannabinoids informs regulatory policies.
  • Forensic Science: Its detection in biological samples aids in toxicology reports related to substance abuse cases.
Introduction to AB-CHMINACA and Its Metabolic Significance

Emergence of Synthetic Cannabinoids in Global Drug Markets

Synthetic cannabinoids represent a rapidly evolving class of new psychoactive substances initially developed for scientific exploration of the endocannabinoid system. These compounds first appeared in recreational drug markets circa 2008, primarily distributed as "herbal incense" products under brand names such as "Spice," "K2," or "Black Mamba." Marketed deceptively as "not for human consumption," these products circumvented early regulatory controls and proliferated globally via online vendors and specialty retail outlets. Their chemical structures are deliberately modified to evade legislative restrictions, resulting in a continuous stream of novel analogs. By 2020, the European Monitoring Centre for Drugs and Drug Addiction had documented over 207 distinct synthetic cannabinoids, with indazole- and indole-carboxamide derivatives like AB-CHMINACA dominating recent markets due to their potent psychoactive effects and delayed regulatory detection [1] [2].

The rapid turnover of these compounds presents significant public health and forensic challenges. International control systems, such as the temporary drug designation implemented in South Korea in 2009 and the U.S. Drug Enforcement Administration’s Schedule I classification, struggle to keep pace with newly emerging analogs. This regulatory lag facilitates widespread availability of substances like AB-CHMINACA, which was first identified in Japan in 2013 and subsequently disseminated globally despite control efforts [1] [7].

Table 1: Evolution of Synthetic Cannabinoid Generations

GenerationTime PeriodRepresentative CompoundsCore Structural Features
First2008-2010JWH-018, CP 47,497Naphthoylindoles, cyclohexylphenols
Second2010-2013AM-2201, XLR-11Fluorinated pentyl chains, tetramethylcyclopropyl groups
Third2013-presentAB-CHMINACA, MDMB-CHMICAIndazole/indole carboxamides with aminoalkyl tails

Role of AB-CHMINACA as a High-Potency Cannabinoid Receptor Type 1 Agonist

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) exemplifies the structural ingenuity characteristic of third-generation synthetic cannabinoids. Its molecular architecture comprises four domains: (1) an indazole core, (2) a carboxamide linker, (3) an amino-methyl-oxobutanyl (AB) group, and (4) a cyclohexylmethyl tail. This configuration confers exceptional affinity for the cannabinoid receptor type 1, with binding studies revealing a Ki value of 0.9 nM—significantly surpassing delta-9-tetrahydrocannabinol's (THC) affinity (Ki ≈ 40 nM) [3] [4].

Pharmacodynamic assessments demonstrate that AB-CHMINACA acts as a full agonist at the cannabinoid receptor type 1, triggering pronounced downstream signaling via G-protein activation. In vivo studies comparing its potency to THC utilize behavioral batteries ("tetrad tests") assessing hypothermia, catalepsy, analgesia, and locomotor suppression. AB-CHMINACA consistently exhibits 5–10 times greater potency than THC in these models, explaining its association with severe neurological and cardiovascular toxicity in users [4] [7]. The cyclohexylmethyl tail enhances lipid solubility, facilitating blood-brain barrier penetration, while the carboxamide linkage stabilizes receptor interactions. These features collectively establish AB-CHMINACA as one of the most potent cannabinoid receptor type 1 agonists identified in illicit markets [2] [4].

Table 2: Cannabinoid Receptor Binding Affinities

CompoundCB1 Receptor Ki (nM)Relative Potency vs. THC
THC40.71x
JWH-0189.04.5x
AB-CHMINACA0.945x
MDMB-CHMICA0.1400x

Biotransformation Pathways of AB-CHMINACA: Focus on Metabolite M5A

The metabolic fate of AB-CHMINACA involves complex biotransformation primarily mediated by hepatic enzymes. In vitro and in vivo studies reveal two dominant metabolic routes: (1) amidase-mediated hydrolysis of the carboxamide group, and (2) cytochrome P450 (CYP)-catalyzed hydroxylation. Hydrolysis cleaves the amino-methyl-oxobutanyl moiety, generating 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (termed Metabolite M4). Subsequent hydroxylation of M4’s cyclohexyl ring yields 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid—designated Metabolite M5A [1] [5] [10].

M5A (C₁₅H₁₈N₂O₃; molecular weight 274.32 Da) features a carboxylic acid group and a secondary alcohol. Its synthesis as a reference standard (CAS 2207957-90-0) has enabled forensic detection, though its pharmacological activity remains uncharacterized. Analytical studies confirm M5A as a minor but persistent metabolite detectable in multiple matrices. In hair samples, M5A accounts for <10% of total AB-CHMINACA-related residues but offers superior stability for retrospective exposure assessment. Urine analysis identifies hydroxylated variants of M4, including M5A, as long-term excretion markers due to their extended detection windows compared to the parent compound [1] [5] [6].

Table 3: Key Metabolic Reactions Generating M5A

MetaboliteBiotransformation StepEnzyme SystemDetection Prevalence
AB-CHMINACAParent compoundN/ABlood, oral fluid
M4Hydrolysis of carboxamideAmidasesUrine, hair, blood
M5AHydroxylation of M4's cyclohexyl ringCYP450 (e.g., CYP3A4)Hair, urine

Liquid chromatography-tandem mass spectrometry (LC–MS/MS) methods have been validated for M5A quantification in forensic samples. These techniques exploit M5A’s acidic properties for extraction and chromatographic separation, with detection limits of 0.1 ng/mg in hair. Its role as a biomarker is crucial for confirming AB-CHMINACA consumption and distinguishing active use from passive environmental contamination—a critical consideration in forensic and workplace testing [1] [5] [9].

Properties

CAS Number

2207957-90-0

Product Name

AB-CHMINACA metabolite M5A

IUPAC Name

1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20)

InChI Key

XMHBGLQLPWENIV-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O

Canonical SMILES

C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.